molecular formula C11H10F3N3O2S B12762409 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide CAS No. 130997-38-5

2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide

Cat. No.: B12762409
CAS No.: 130997-38-5
M. Wt: 305.28 g/mol
InChI Key: RXDCPSOYHTYLSH-UHFFFAOYSA-N
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Description

2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a trifluoromethoxy group and an imino group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide typically involves the reaction of 2-amino-6-(trifluoromethoxy)benzothiazole with appropriate reagents to introduce the imino and propanamide groups. The reaction conditions may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoromethoxybenzothiazole derivatives, amines, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant and neuroprotective agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as a glutamate antagonist, inhibiting excitatory neurotransmission and providing neuroprotective effects. The compound’s ability to modulate specific receptors and enzymes makes it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethoxy)benzothiazole: A precursor in the synthesis of 2-Imino-6-(trifluoromethoxy)-3(2H)-benzothiazolepropanamide.

    Riluzole: A well-known neuroprotective agent with a similar benzothiazole structure.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

CAS No.

130997-38-5

Molecular Formula

C11H10F3N3O2S

Molecular Weight

305.28 g/mol

IUPAC Name

3-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]propanamide

InChI

InChI=1S/C11H10F3N3O2S/c12-11(13,14)19-6-1-2-7-8(5-6)20-10(16)17(7)4-3-9(15)18/h1-2,5,16H,3-4H2,(H2,15,18)

InChI Key

RXDCPSOYHTYLSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCC(=O)N

Origin of Product

United States

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